1-(Bromomethyl)-3,3-dimethoxy-1-methylcyclobutane
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Overview
Description
1-(Bromomethyl)-3,3-dimethoxy-1-methylcyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3,3-dimethoxy-1-methylcyclobutane typically involves the bromination of a suitable precursor. One common method is the bromination of 3,3-dimethoxy-1-methylcyclobutane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-3,3-dimethoxy-1-methylcyclobutane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of corresponding substituted products.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
- Substituted cyclobutanes with various functional groups depending on the nucleophile used.
- Oxidized derivatives with hydroxyl or carbonyl groups.
- Reduced cyclobutanes with a methyl group replacing the bromomethyl group.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3,3-dimethoxy-1-methylcyclobutane in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. For example, in nucleophilic substitution reactions, the bromomethyl group can form a carbocation intermediate, which is then attacked by a nucleophile . In radical reactions, the bromine atom can be abstracted to form a carbon-centered radical, which can undergo further reactions .
Comparison with Similar Compounds
1-(Chloromethyl)-3,3-dimethoxy-1-methylcyclobutane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Hydroxymethyl)-3,3-dimethoxy-1-methylcyclobutane: Contains a hydroxymethyl group, making it more hydrophilic.
3,3-Dimethoxy-1-methylcyclobutane: Lacks the bromomethyl group, making it less reactive in certain types of chemical reactions.
Uniqueness: 1-(Bromomethyl)-3,3-dimethoxy-1-methylcyclobutane is unique due to the presence of the bromomethyl group, which imparts higher reactivity in nucleophilic substitution and radical reactions compared to its chloro- and hydroxymethyl analogs. This makes it a versatile intermediate in organic synthesis and valuable in various research and industrial applications .
Properties
IUPAC Name |
1-(bromomethyl)-3,3-dimethoxy-1-methylcyclobutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c1-7(6-9)4-8(5-7,10-2)11-3/h4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUQWBJUUIDCAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(OC)OC)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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